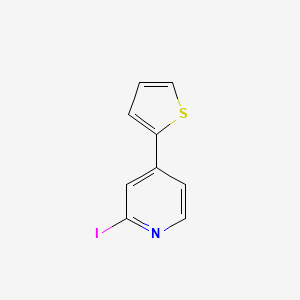

2-Iodo-4-thiophen-2-yl-pyridine

概要

説明

2-Iodo-4-thiophen-2-yl-pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of iodine and sulfur atoms in its structure makes it an interesting compound for various chemical reactions and applications. This compound is part of a broader class of thiophene derivatives, which are known for their diverse biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-thiophen-2-yl-pyridine typically involves the iodination of 4-thiophen-2-yl-pyridine. One common method is the electrophilic substitution reaction where iodine is introduced into the pyridine ring. The reaction conditions often include the use of iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

化学反応の分析

Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic substitution under mild conditions. Key examples include:

Mechanistic Insight : The electron-withdrawing pyridine ring activates the C–I bond for oxidative addition in cross-coupling reactions, while the thiophene moiety stabilizes intermediates via resonance .

Cross-Coupling Reactions

Pd-catalyzed couplings dominate synthetic applications:

Stille Coupling

Reacts with organostannanes to form C–C bonds:

pythonExample: 2-Iodo-4-thiophen-2-yl-pyridine + (Ph₃Sn)₂ → 2,2'-Bithiophenyl-4-pyridine Catalyst: PdCl₂(PPh₃)₂, DMF, 110°C Yield: 73% [12]

Sonogashira Coupling

Forms alkynylated derivatives:

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Pd(OAc)₂, CuI, PPh₃, Et₃N | 2-(Phenylethynyl)-4-thiophen-2-yl-pyridine | 68% |

Key Limitation : Steric hindrance from the thiophene group reduces yields for bulky alkynes .

Cyclization Reactions

The thiophene ring participates in annulation:

S-Cyclization

Under PdI₂/KI in ionic liquids (e.g., BmimBF₄):

textReaction Pathway: 2-Iodo-4-thiophen-2-yl-pyridine → Intramolecular S-cyclization → Thieno[3,2-b]pyridine Yield: 58–71% [6]

Oxidative Cyclization

Using 2-iodoxybenzoic acid (IBX) in DMSO:

textForms imidazo[1,2-a]pyridine derivatives via α-halo ketone intermediates. Yield: 55–71% (dependent on R-group electronics) [1]

Metalation and Functionalization

Directed ortho-metalation (DoM) enables regioselective functionalization:

| Base | Temperature | Product | Application |

|---|---|---|---|

| LDA | −78°C | 3-Lithio-4-thiophen-2-yl-pyridine | Precursor for aldehydes |

| n-BuLi | 0°C | 5-Bromo-2-iodo-4-thiophen-2-yl-pyridine | SAR studies |

Note : Metalation at the 3-position is favored due to the directing effect of the pyridine nitrogen .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 160°C via C–I bond cleavage .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution but promote side reactions in cross-coupling .

This compound’s versatility in forming C–C/C–N bonds and complex heterocycles makes it valuable for medicinal chemistry and materials science. Future work should explore photocatalytic and electrochemical activation to enhance sustainability .

科学的研究の応用

Chemistry

2-Iodo-4-thiophen-2-yl-pyridine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound displays promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes, leading to cell death.

- Anticancer Activity : In vitro studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, indicating its potential as a chemotherapeutic agent.

Medicine

The compound is being explored as a precursor for drug development, particularly targeting specific biological pathways associated with diseases such as cancer and bacterial infections. Its ability to interact with enzymes and receptors enhances its therapeutic potential.

Industry

In materials science, this compound is utilized in developing organic semiconductors and electronic materials due to its favorable electronic properties.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative therapeutic agent.

Cancer Cell Line Studies

In controlled laboratory settings, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in viability among human breast cancer cells (MCF7). The compound activated apoptotic pathways, further supporting its role in cancer therapy.

作用機序

The mechanism of action of 2-Iodo-4-thiophen-2-yl-pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

類似化合物との比較

Similar Compounds

2-Iodo-4-thiophen-2-yl-benzene: Similar structure but with a benzene ring instead of a pyridine ring.

2-Iodo-4-thiophen-2-yl-quinoline: Contains a quinoline ring, offering different electronic properties.

2-Iodo-4-thiophen-2-yl-pyrimidine: Features a pyrimidine ring, which can influence its reactivity and biological activity.

Uniqueness

2-Iodo-4-thiophen-2-yl-pyridine is unique due to the combination of the pyridine and thiophene rings, along with the presence of the iodine atom. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

生物活性

2-Iodo-4-thiophen-2-yl-pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates a pyridine ring and a thiophene ring, with the addition of an iodine atom, which enhances its reactivity and biological profile. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves the iodination of 4-thiophen-2-yl-pyridine through electrophilic substitution. This process often employs iodine (I₂) and oxidizing agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) to facilitate the reaction .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.

- Halogen Bonding : The presence of iodine allows for the formation of halogen bonds, which can enhance binding affinity to biological targets .

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial and anticancer activities .

Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives demonstrated that this compound showed promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its effectiveness .

Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 2-Iodo-4-thiophen-2-yl-benzene | Benzene ring | Moderate antimicrobial properties |

| 2-Iodo-4-thiophen-2-yl-quinoline | Quinoline ring | Enhanced anticancer activity |

| 2-Iodo-4-thiophen-2-yl-pyrimidine | Pyrimidine ring | Variable biological activity |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, showcasing its potential as an alternative therapeutic agent .

- Cancer Cell Line Studies : In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in viability among human breast cancer cells (MCF7). The compound was shown to activate apoptotic pathways, further supporting its role in cancer therapy .

特性

IUPAC Name |

2-iodo-4-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSSKIXQDOVJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。